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Compound of Interest

Compound Name:
4-(Tert-

butyl)benzenecarbaldehyde oxime

CAS No.: 1551095-44-3

Cat. No.: B3243183

Get Quote

Executive Summary
Substituted benzaldehyde oximes represent a versatile scaffold in medicinal chemistry,

characterized by the azomethine group (

). Unlike their aldehyde precursors, oximes exhibit enhanced hydrolytic stability and unique
hydrogen-bonding capabilities, making them potent pharmacophores. This guide analyzes their
structure-activity relationships (SAR), detailing their efficacy as antimicrobial agents, enzyme
inhibitors (Tyrosinase, FabH), and cytotoxic agents.

Chemical Foundation & Structure-Activity
Relationship (SAR)
The biological efficacy of benzaldehyde oximes is governed by the electronic and steric nature

of substituents on the phenyl ring. The core pharmacophore relies on the amphoteric nature of

the oxime group, which can act as both a hydrogen bond donor (via
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) and acceptor (via

).

The Electronic Effect (Hammett Correlation)
The activity often correlates with the Hammett substituent constant (

).

Electron-Withdrawing Groups (EWGs): Substituents like

,

, and

(positive

) increase the acidity of the oxime proton, enhancing binding affinity in metal-dependent
enzymes (e.g., Tyrosinase) via chelation.

Electron-Donating Groups (EDGs): Groups like

and

(negative

) increase electron density on the aromatic ring, facilitating radical scavenging (antioxidant
activity) and interaction with electrophilic biological targets.

Lipophilicity and Permeability
Substituents modulate the partition coefficient (LogP). Halogenated derivatives (e.g., 2,4-

dichloro) exhibit increased lipophilicity, allowing passive diffusion through the lipid bilayer of

microbial cell walls, a critical step for intracellular target engagement.

Therapeutic Modules
Module A: Antimicrobial & Antifungal Activity
Benzaldehyde oximes exert antimicrobial effects through two primary mechanisms: membrane

disruption and interference with metabolic enzymes.
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Mechanistic Insight:

Redox Cycling: Phenolic oximes (e.g., vanillin oxime) act as redox cyclers, disrupting cellular

antioxidation systems (Superoxide Dismutase, Glutathione Reductase) in fungi such as

Aspergillus fumigatus.

Enzyme Inhibition: Specific derivatives inhibit

-ketoacyl-ACP synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis.

Table 1: Comparative Antimicrobial Activity (MIC in

)

Compound
Derivative

S. aureus
(Gram +)

E. coli (Gram -)
C. albicans
(Fungi)

Mechanism
Implicated

2,4-

Dichlorobenzyl

oxime

3.13 6.25 12.5
FabH Inhibition /

Membrane Lysis

Vanillin oxime 25.0 50.0 25.0
Redox Cycling /

Oxidative Stress

3-Iodo-4,5-

dimethoxy
N/A N/A < 10.0

Tubulin binding

(Combretastatin

analog)

Standard

(Ciprofloxacin)
0.5 0.01 -

DNA Gyrase

Inhibition

Module B: Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme rate-limiting in melanogenesis.[1][2][3]

Benzaldehyde oximes inhibit this enzyme via two pathways:

Schiff Base Formation: The aldehyde/oxime moiety reacts with primary amino groups in the

enzyme active site.[3]
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Copper Chelation: The oxime nitrogen and oxygen coordinate with the binuclear copper

active site, preventing substrate (L-DOPA) entry.

Table 2: Tyrosinase Inhibition Kinetics

Compound
IC50 (

)
Inhibition Type Binding Mode

2,4-

Dihydroxybenzaldehy

de oxime

1.52 Competitive
Chelation of Cu active

site

4-Substituted

benzaldehyde
31.0 Non-competitive

Hydrophobic pocket

occlusion

Kojic Acid (Control) 18.25 Mixed Chelation

Visualizing the Mechanisms
The following diagram illustrates the dual-pathway mechanism of action for substituted

benzaldehyde oximes, highlighting the divergence between enzymatic inhibition and cellular

disruption.

Enzymatic Targets

Cellular Targets

Substituted
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FabH Synthase
(Fatty Acid Bio.)Active Site Binding
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Tyrosinase
(Melanogenesis)

Inhibition

Redox Homeostasis
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Intracellular Entry Apoptosis
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Figure 1: Mechanistic pathways of benzaldehyde oximes targeting enzymatic active sites and

cellular redox systems.

Experimental Protocols
Green Synthesis of Benzaldehyde Oximes (Microwave-
Assisted)
Rationale: Microwave irradiation reduces reaction time from hours to minutes and improves

yield by minimizing thermal degradation.

Reagents: Substituted benzaldehyde (1.0 eq), Hydroxylamine hydrochloride (

, 1.2 eq), Sodium Acetate (1.5 eq), Ethanol/Water (1:1).

Protocol:

Dissolution: Dissolve 5 mmol of the substituted benzaldehyde in 10 mL of Ethanol:Water

(1:1) in a microwave-safe vessel.

Addition: Add 6 mmol of

and 7.5 mmol of Sodium Acetate.

Irradiation: Irradiate at 200W,

for 3-5 minutes. Monitor progress via TLC (Solvent: Hexane/Ethyl Acetate 7:3).

Work-up: Cool to room temperature. Pour into ice-cold water.

Isolation: Filter the precipitate. Recrystallize from ethanol to obtain pure oxime.

Validation: Melting point determination and

-NMR (Singlet at

8.1-8.3 ppm for
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).

Tyrosinase Inhibition Assay
Rationale: Spectrophotometric measurement of dopachrome formation allows precise

calculation of IC50.

Protocol:

Preparation: Prepare 0.1 M phosphate buffer (pH 6.8). Dissolve test compounds in DMSO

(final concentration < 3.3%).

Incubation: In a 96-well plate, mix:

80

Phosphate buffer

10

Tyrosinase solution (46 units/mL, mushroom source)

10

Test compound solution

Activation: Incubate at

for 10 minutes.

Substrate Addition: Add 20

of L-DOPA (2.5 mM).

Measurement: Monitor absorbance at 475 nm (Dopachrome peak) for 10 minutes using a

microplate reader.

Calculation:

. Plot Log[Concentration] vs. % Inhibition to determine IC50.[1]
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Synthesis Workflow Diagram

Substituted Benzaldehyde
(R-Ph-CHO)

Microwave Irradiation
(200W, 80°C, 3-5 min)

NH2OH·HCl + NaOAc
(Ethanol/Water)

Ice Water Precipitation
& Filtration

Benzaldehyde Oxime
(R-Ph-CH=N-OH)

Click to download full resolution via product page

Figure 2: Microwave-assisted synthesis workflow for high-yield oxime production.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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